molecular formula C11H10N2O2S B1416959 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1019453-02-1

3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B1416959
CAS No.: 1019453-02-1
M. Wt: 234.28 g/mol
InChI Key: AMFIUESGIPWMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C11H10N2O2S . It has a molecular weight of 234.27 .


Molecular Structure Analysis

The thiazole ring in “this compound” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Antifungal Applications

The compound "3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide" and its derivatives have been actively researched, particularly in the realm of antifungal applications. For instance, a study by Narayana et al. (2004) synthesized a series of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, demonstrating their potential as antifungal agents. These compounds were prepared by reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, and thioalkylamide, among others. They were then screened for antifungal activity, showcasing their potential application in this area (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Role in Supramolecular Gelators

Another study by Yadav and Ballabh (2020) explored the role of N-(thiazol-2-yl) benzamide derivatives, including compounds like "3-methyl-N-(thiazol-2-yl) benzamide," as supramolecular gelators. This research aimed to understand the impact of methyl functionality and multiple non-covalent interactions on gelation behavior. The study found that specific amides displayed gelation behavior towards ethanol/water and methanol/water mixtures, with significant stability and low minimum gelator concentration (MGC). This indicates the potential of these compounds in designing supramolecular structures, which can have various applications in materials science and nanotechnology (Yadav & Ballabh, 2020).

Anticancer and Antimicrobial Properties

Additionally, a study by Ravinaik et al. (2021) focused on the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against various cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug. This highlights the potential of these compounds in the development of new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound can engage in hydrogen bonding and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. This compound has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to cellular defense mechanisms against oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound can induce apoptosis by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. Additionally, it modulates cell signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, altering their structure and function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme efficiency. Furthermore, it can influence gene expression by interacting with transcription factors and modifying chromatin structure, thereby regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in vitro has been associated with sustained activation of antioxidant pathways and prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced antioxidant activity and reduced inflammation. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced. These findings highlight the importance of dose optimization in therapeutic applications .

Properties

IUPAC Name

3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-6-12-11(16-7)13-10(15)8-3-2-4-9(14)5-8/h2-6,14H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFIUESGIPWMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 6
3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.